Ethoxydimethylphenylsilane
Description
Significance of Organosilicon Compounds in Contemporary Chemical Science
Organosilicon compounds, characterized by carbon-silicon bonds, represent a vital class of molecules that bridge the gap between organic and inorganic chemistry. bohrium.comzmsilane.com Their significance in modern science and industry has been growing since the late 19th century, transitioning from academic curiosities to indispensable materials in a vast array of applications. bohrium.comsbfchem.com These compounds are crucial as synthetic intermediates, building blocks for complex materials, and even as catalysts in various chemical transformations. bohrium.comresearchgate.net
The unique properties of the silicon atom, being larger and more electropositive than carbon, lead to distinct bond characteristics and molecular geometries, bestowing organosilicon compounds with valuable attributes such as high thermal stability, chemical inertness, and biocompatibility. zmsilane.comsbfchem.com This has led to their widespread use in fields like materials science for the creation of silicones, lubricants, sealants, and water repellents. sbfchem.comlibretexts.org In the realm of medicine and biotechnology, organosilicon polymers (siloxanes) are fundamental in fabricating biocompatible medical implants, prosthetics, and advanced drug delivery systems. zmsilane.com Furthermore, their role in organic synthesis is multifaceted; they are not only reactive participants but also serve as protecting groups for sensitive functionalities during complex molecular syntheses. bohrium.comccspublishing.org.cn The continuous development in organosilicon chemistry promises further innovations in electronics, aerospace, and new energy technologies. zmsilane.comsbfchem.com
Overview of Ethoxydimethylphenylsilane within Alkoxysilane Systems
Within the broad family of organosilicon compounds, alkoxysilanes are a prominent subgroup. These compounds feature a silicon atom bonded to one or more alkoxy groups (-OR). sinosil.comresearchgate.net Alkoxysilanes are chemically reactive compounds that serve as precursors for a wide range of materials. mfa.orgdakenchem.com Their chemistry is dominated by hydrolysis and condensation reactions. sinosil.comdakenchem.com In the presence of water, the alkoxy groups hydrolyze to form silanol (B1196071) groups (Si-OH), which can then condense with other silanol groups to form stable siloxane bonds (Si-O-Si). sinosil.commdpi.com This process allows for the formation of a three-dimensional polysiloxane network, which is the basis for their use as sealers, consolidants, and in the formation of sol-gel materials. researchgate.netmfa.org Alkoxysilanes are widely used as coupling agents to enhance adhesion between organic polymers and inorganic substrates, in surface modification to impart properties like water repellency, and as crosslinkers in polymer systems. sinosil.comdakenchem.comsolubilityofthings.com
This compound (C₁₀H₁₆OSi) is a specific member of the alkoxysilane family. It possesses a central silicon atom bonded to an ethoxy group (-OCH₂CH₃), two methyl groups (-CH₃), and a phenyl group (-C₆H₅). solubilityofthings.comnih.gov The presence of both non-polar (phenyl, methyl) and polar (ethoxy) components gives it a hybrid nature. solubilityofthings.com The ethoxy group provides a reactive site for hydrolysis and condensation, typical of alkoxysilanes, while the phenyl group contributes to the compound's stability and influences its compatibility with various organic systems. solubilityofthings.com This structure makes it a useful reagent in organic synthesis and materials science. google.cominnospk.com
Below are the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₆OSi |
| Molecular Weight | 180.32 g/mol nih.gov |
| IUPAC Name | ethoxy-dimethyl-phenylsilane nih.gov |
| CAS Number | 1825-58-7 nih.gov |
| Appearance | Colorless liquid solubilityofthings.com |
| Density | 0.9±0.1 g/cm³ chemsrc.com |
| Boiling Point | 209.0±9.0 °C at 760 mmHg chemsrc.com |
| Flash Point | 73.1±8.9 °C chemsrc.com |
| Melting Point | <0ºC chemsrc.com |
| Solubility | Low solubility in water; soluble in organic solvents like ethyl acetate (B1210297) and hexane. solubilityofthings.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethoxy-dimethyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16OSi/c1-4-11-12(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHCECZPYHVEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062000 | |
| Record name | Ethoxydimethylphenylsilane | |
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Molecular Weight |
180.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1825-58-7 | |
| Record name | (Ethoxydimethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
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| Record name | Ethoxydimethylphenylsilane | |
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| Record name | Ethoxydimethylphenylsilane | |
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| Record name | Benzene, (ethoxydimethylsilyl)- | |
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| Record name | Ethoxydimethylphenylsilane | |
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| Record name | Ethoxydimethylphenylsilane | |
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| Record name | ETHOXYDIMETHYLPHENYLSILANE | |
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Synthetic Methodologies for Ethoxydimethylphenylsilane
Dehydrogenative Coupling Reactions
Dehydrogenative coupling represents an atom-economical approach to forming Si-O bonds, with the only byproduct being hydrogen gas. dntb.gov.ua This method is considered environmentally friendly and has been explored using various catalytic systems. dntb.gov.ua
Catalytic Dehydrocoupling of Alcohols and Hydrosilanes
The direct coupling of alcohols and hydrosilanes is a prominent method for synthesizing silyl (B83357) ethers like Ethoxydimethylphenylsilane. This reaction is often catalyzed by a variety of metal complexes and other reagents.
An efficient and practical protocol for this transformation utilizes inexpensive and readily available sodium hydroxide (NaOH) as a catalyst. organic-chemistry.orgacs.orgnih.gov This method facilitates the cross-dehydrogenative coupling of an alcohol and a hydrosilane to produce the corresponding silyl ether under mild conditions. acs.orgnih.gov A key advantage of this approach is the avoidance of stoichiometric salt byproducts. acs.orgnih.gov The reaction demonstrates broad functional group tolerance, accommodating a range of alcohols and hydrosilanes. organic-chemistry.org
Lewis acids, such as tris(pentafluorophenyl)borane (B(C6F5)3), have also been shown to be effective catalysts for the dehydrogenative silylation of alcohols with hydrosilanes. acs.org This method proceeds under mild conditions and exhibits good functional group tolerance. acs.org The mechanism is believed to involve the activation of the Si-H bond by the borane, making the silicon atom susceptible to nucleophilic attack by the alcohol. rsc.org
| Catalyst | Reaction Conditions | Advantages |
| Sodium Hydroxide (NaOH) | Mild conditions, ambient temperature | Inexpensive, readily available, avoids salt byproducts, broad substrate scope organic-chemistry.orgacs.orgnih.gov |
| Tris(pentafluorophenyl)borane (B(C6F5)3) | Mild conditions | Good functional group tolerance acs.org |
Silver Nanoparticle-Catalyzed Etherification of Dimethylphenylsilane
A heterogeneous catalytic system employing ultra-small silver nanoparticles supported on porous carbon (Ag/C) has been developed for the etherification of silanes. dntb.gov.uanih.gov This catalyst demonstrates high activity for the Si-O coupling reaction between dimethylphenylsilane and ethanol to produce this compound. nih.gov
The Ag/C catalyst with a smaller nanoparticle size exhibits higher catalytic activity due to a larger proportion of surface atoms, which can activate more reactant molecules. nih.gov Kinetic analysis of this reaction indicates zero-order kinetics, suggesting that the porous carbon support has a strong enrichment effect on the substrates, leading to a saturation state on the surface of the active silver nanoparticles. nih.gov This recyclable heterogeneous catalyst offers an environmentally friendly and sustainable alternative to homogeneous systems. dntb.gov.ua
Carbon-Hydrogen Silylation Approaches
Direct C-H silylation of arenes with alkoxysilanes presents a powerful and atom-economical method for the synthesis of arylalkoxysilanes, including this compound. This approach avoids the need for pre-functionalized starting materials, which is often a requirement in traditional cross-coupling reactions. sci-hub.se
Rhodium-Catalyzed Intermolecular C-H Silylation of Alkoxysilanes
Rhodium complexes have emerged as highly effective catalysts for the intermolecular C-H silylation of unactivated arenes and heteroarenes with alkoxysilanes like HMe2SiOEt. rsc.org A catalytic system derived from [Rh(coe)2Cl]2 and a suitable ligand, such as (S,S)-Ph-BPE, in the presence of a hydrogen acceptor like cyclohexene, can furnish the desired arylethoxydimethylsilanes in high yields. rsc.org
Mechanistic studies suggest that the catalytic cycle involves the generation of a Rh(I)-silyl species, which then undergoes oxidative addition of an arene C-H bond. acs.org The rate-limiting step is often the reductive elimination of the hydrogen acceptor. acs.org
| Catalyst System | Substrates | Key Features |
| [Rh(coe)2Cl]2 / (S,S)-Ph-BPE | Unactivated arenes and heteroarenes with HMe2SiOEt | High yields, good functional group tolerance rsc.org |
| Rh(I)/TMS-segphos | Silacyclobutane | Sequential C-Si/C-H bond activations nih.gov |
Regioselectivity and Electronic/Steric Effects in C-H Silylation
The regioselectivity of rhodium-catalyzed C-H silylation is a critical aspect of this methodology. Research has shown that steric factors often play a dominant role in determining the site of silylation. rsc.orgresearchgate.net The reaction typically favors the less sterically hindered position on the aromatic ring. sci-hub.senih.gov
Electronic effects also contribute to the regioselectivity, although often as a secondary factor. rsc.orgresearchgate.net The interplay of both steric and electronic properties of the substituents on the arene, as well as the nature of the rhodium catalyst and the silane (B1218182), dictates the final product distribution. nih.govacs.org For instance, in the silylation of 1,3-disubstituted arenes, the reaction generally occurs at the position meta to both substituents. sci-hub.se
Silicon-Oxygen Bond Formation Reactions
The formation of the silicon-oxygen (Si-O) bond is fundamental to the synthesis of this compound. The nature of this bond is characterized by a significant degree of ionicity and is influenced by hyperconjugative interactions. nih.govresearchgate.net
One of the most common methods for forming Si-O bonds is the reaction of a chlorosilane with an alcohol in the presence of a base to neutralize the HCl byproduct. acs.org While effective, this method is sensitive to moisture. acs.org
Alternative approaches involve the hydrosilylation of carbonyl compounds. Rhodium-catalyzed asymmetric hydrosilylation of aldehydes and ketones with dihydrosilanes provides a route to Si-stereogenic alkoxysilanes. rsc.org
Furthermore, the cleavage of silicon-carbon bonds can be strategically employed. For example, intramolecular hydrosilylation followed by peroxide oxidation of the resulting silicon-carbon bond can lead to the formation of a hydroxyl group, which can then react to form a Si-O bond. nih.gov The configuration of the carbon center is typically retained during this oxidation process. nih.gov
Classical General Base Catalysis of Silicon-Oxygen Bond Cleavage
Rate of hydrolysis = kh [RX]
where kh = kA[H+] + kN + kB[OH-] viu.ca.
General Acid-Catalyzed Solvolysis (e.g., Trifluoroethanolysis)
Acid-catalyzed solvolysis represents another classical route for the cleavage of the silicon-oxygen bond in alkoxysilanes. In an acidic medium, the hydrolysis of alkoxysilanes is generally fast. The mechanism involves the protonation of the oxygen atom of the alkoxy group, which makes it a better leaving group. Subsequently, a nucleophile, such as water or an alcohol like trifluoroethanol, attacks the silicon center.
The polymerization kinetics of alkoxysilanes are highly dependent on the pH of the reaction medium. In acidic conditions, the hydrolysis step is typically rapid, while the subsequent condensation of the resulting silanols is the rate-limiting step. The hydrolysis rate of tetraethoxysilane (TEOS), a related alkoxysilane, has been shown to be dependent on the proton concentration.
While specific studies on the trifluoroethanolysis of this compound were not identified in the reviewed literature, the general mechanism of acid-catalyzed solvolysis of alkoxysilanes provides a framework for understanding this reaction. The process would involve the protonation of the ethoxy group, followed by nucleophilic attack by trifluoroethanol at the silicon atom, leading to the formation of trifluorothis compound and ethanol.
Alternative and Advanced Synthetic Routes
Thermolysis-Induced Reactions with Radical Initiators
The thermal decomposition of organosilanes, particularly phenyl-substituted silanes, often proceeds through a free-radical mechanism. Studies on the pyrolysis of diphenyldimethylsilane have shown that the primary step involves the elimination of a phenyl radical, which then initiates a series of rapid radical reactions. The decomposition of phenylmethylsilanes is characterized by a complex set of free-radical reactions involving hydrogen, methyl, and various silyl radicals.
While specific research on the thermolysis of this compound with radical initiators is not detailed in the available literature, the general behavior of phenylsilanes at high temperatures suggests a pathway involving homolytic cleavage of the Si-C or Si-O bonds. The presence of a radical initiator would facilitate the generation of radicals at lower temperatures, potentially leading to a variety of products through abstraction and recombination reactions. The primary products would likely result from the cleavage of the weakest bonds in the molecule under thermal stress.
Enzyme-Mediated Trans-etherification Processes
A novel and environmentally benign approach to modifying alkoxysilanes is through enzyme-mediated reactions. Research has demonstrated the first evidence of an enzyme-catalyzed transetherification of model alkoxysilanes, including phenyldimethylethoxysilane. mdpi.com This biotransformation occurs under mild conditions, avoiding the harsh chemicals and high temperatures typically required for conventional transetherification. mdpi.com
In these studies, various enzymes were screened for their ability to catalyze the reaction between phenyldimethylethoxysilane and alcohols like 1-octanol (B28484) and tert-butanol. Certain enzymes, notably Rhizopus oryzae lipase (ROL) and lysozyme, were found to be effective catalysts. mdpi.com ROL, a lipase that hydrolyzes triglycerides, was observed to catalyze the formation of phenyldimethyloctyloxysilane. mdpi.com Lysozyme, a glycoside hydrolase, surprisingly showed the highest yield for the formation of the octyl-silylether in one study. mdpi.com
The enzymatic reaction offers a significant advantage over traditional synthetic methods by operating at room temperature and neutral pH. The selectivity of the enzymes is influenced by the steric nature of the substrates; for instance, the formation of tert-butyl silyl ethers was not observed, likely due to the steric hindrance of the tert-butyl group. mdpi.com
| Enzyme | Substrate | Alcohol | Product | Yield (%) |
|---|---|---|---|---|
| Rhizopus oryzae lipase (ROL) | Phenyldimethylethoxysilane | 1-Octanol | Phenyldimethyloctyloxysilane | Not specified |
| Lysozyme | Phenyldimethylethoxysilane | 1-Octanol | Phenyldimethyloctyloxysilane | Highest yield observed |
Stoichiometric Reactions with Organometallic Reagents (e.g., Grignard or Lithium Reagents)
A versatile and widely used method for the synthesis of organosilanes, including this compound, involves the reaction of a silicon halide precursor with an organometallic reagent. The Grignard reaction, in particular, has been a cornerstone of organosilicon chemistry since its early development.
The synthesis of this compound can be achieved by reacting chlorodimethylphenylsilane (B1200534) with sodium ethoxide. Alternatively, a Grignard reagent such as ethylmagnesium bromide can react with a corresponding alkoxychlorosilane. The reactivity of the silicon center and the stoichiometry of the reagents are crucial for controlling the degree of substitution.
The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The choice of solvent can influence the reaction rate, with THF often providing faster reactions than diethyl ether. There are different protocols for carrying out Grignard reactions with silanes, including the "normal addition" (silane added to Grignard reagent) for full substitution and "reverse addition" (Grignard reagent added to silane) for partial substitution.
While chlorosilanes are highly reactive and commonly used, there is growing interest in using less toxic alkoxysilanes as starting materials in Grignard coupling reactions. nih.gov
Synchronous Beta-Elimination Mechanisms in Organosilicon Synthesis
Beta-elimination is a common reaction pathway in organometallic and organosilicon chemistry. It involves the transfer of a group from the β-position of a ligand to the metal or silicon center, resulting in the formation of a new π-bond. In the context of organosilicon chemistry, β-elimination can be a crucial step in certain synthetic transformations or a competing side reaction.
The general principle of β-elimination involves the cleavage of a σ-bond at the carbon atom beta to the silicon atom. This process is influenced by the nature of the substituents on both the silicon and the alkyl chain. While β-hydride elimination is the most common, elimination of other groups can also occur.
Although specific examples of synchronous β-elimination in the direct synthesis of this compound are not prominent in the reviewed literature, this mechanistic pathway is relevant in the broader context of organosilane reactions. For instance, in reactions involving organometallic intermediates with β-alkoxyalkyl ligands, β-elimination can be a highly favored process. libretexts.org Understanding these potential elimination pathways is crucial for designing synthetic routes that maximize the yield of the desired organosilane product and minimize the formation of byproducts.
Mechanistic Investigations and Catalytic Roles of Ethoxydimethylphenylsilane
Mechanistic Pathways of Silicon-Oxygen Bond Formation and Cleavage
The silicon-oxygen (Si-O) bond is a fundamental linkage in silicon chemistry, exhibiting both covalent and ionic characteristics due to the significant electronegativity difference between silicon (1.90) and oxygen (3.44) on the Pauling scale. wikipedia.org This polarity results in a partial positive charge on the silicon atom and a partial negative charge on the oxygen atom. wikipedia.org Si-O single bonds are notably stronger and longer than carbon-oxygen single bonds. wikipedia.org The mechanisms governing the formation and cleavage of these bonds are central to understanding the reactivity of compounds like ethoxydimethylphenylsilane.
Theoretical studies, such as ab initio calculations, have been employed to simulate the hydrolysis of the siloxane bond. researchgate.net These studies reveal that key factors influencing the reaction's energy barrier include the protonation of the siloxane oxygen, a process facilitated by acid catalysis, and basic assistance to the incoming nucleophile. researchgate.net Hydrogen-bonding networks can effectively assist in proton transfer from the nucleophile to the leaving group, thereby lowering the activation energy for Si-O bond cleavage. researchgate.net
The interaction between a catalyst and a substrate is a critical initial step in any catalytic cycle. In the context of silylation reactions involving silanes, the nature of this interaction dictates the subsequent mechanistic pathway. For instance, in rhodium-catalyzed C-H silylation, computational and experimental studies suggest that the active catalytic species is often a rhodium-hydride ([Rh]-H) complex. pku.edu.cn The interaction begins with the coordination of the silane (B1218182) to the metal center. csic.es
The cleavage of the Si-H bond can proceed through several mechanisms, including oxidative addition, where the metal center's oxidation state increases, or through an electrophilic activation pathway that avoids a two-electron process at the metal. csic.es In the latter, the coordination of the silane to a Lewis acidic metal center polarizes the Si-H bond, creating a δ+ charge on the silicon atom and facilitating its reactivity in a manner akin to a silylium (B1239981) cation. csic.es This interaction enhances the electrophilic character of the silicon atom, making it susceptible to nucleophilic attack and subsequent bond formation. csic.es
The study of palladium-catalyzed reactions provides further insight into these initial steps. The oxidative addition of a Si-H bond to a Pd(0) complex is a fundamental step in many catalytic applications. semanticscholar.org Mechanistic investigations indicate that this process likely proceeds through the initial formation of a σ-complex intermediate, which is often the rate-limiting step. semanticscholar.org The electronic properties of the substituents on the silane significantly influence the equilibrium and kinetics of this oxidative addition. semanticscholar.org
Following the initial catalyst-substrate interaction, the reaction proceeds through a series of active catalytic intermediates. The characterization of these transient species is crucial for a complete understanding of the reaction mechanism. In many transition metal-catalyzed silylations, metal-hydride species are proposed as key active intermediates. pku.edu.cn For example, in certain rhodium-catalyzed C-H silylations, a [Rh]-H species is generated in situ and initiates the catalytic cycle. pku.edu.cn
In enzyme-catalyzed reactions, fleeting chiral intermediates can play a decisive role in determining the stereochemical outcome. nih.gov While not directly involving this compound, the principles are broadly applicable. For instance, in lipase-catalyzed hydrolysis, a chiral oxyanion intermediate is stabilized within the enzyme's active site. nih.gov Similarly, in flavin-dependent halogenases, elusive chiral Wheland intermediates are proposed to form during electrophilic aromatic substitution. nih.gov The identification and understanding of such intermediates are at the forefront of mechanistic research, often requiring a combination of experimental techniques and computational modeling. rsc.org
Catalytic Applications of this compound and Related Systems
This compound and similar silanes find utility in a variety of catalytic applications, leveraging the reactivity of the silicon-ethoxy bond and the properties conferred by the dimethylphenylsilyl group.
This compound is recognized for its role as a silane coupling agent. solubilityofthings.com These agents act as molecular bridges to enhance adhesion between dissimilar materials, typically inorganic substrates and organic polymers. solubilityofthings.comshinetsusilicone-global.com The general structure of a silane coupling agent is YSiX₃, where Y is an organofunctional group compatible with the organic matrix, and X is a hydrolyzable group, such as an ethoxy group. researchgate.net
Table 1: Applications of Silane Coupling Agents
| Application Area | Function | Example |
|---|---|---|
| Composite Materials | Improves mechanical strength | Bonding fillers to a polymer resin shinetsusilicone-global.com |
| Adhesion Promotion | Enhances bonding between surfaces | Modifying acrylic resins for better substrate adhesion shinetsusilicone-global.com |
| Surface Modification | Alters surface properties | Improving water repellency of glass solubilityofthings.com |
The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. savemyexams.com Homogeneous catalysts are in the same phase as the reactants, often leading to high activity and selectivity, but can be difficult to separate from the products. rsc.org Heterogeneous catalysts are in a different phase, offering easier recovery and recyclability, though sometimes with lower activity. rsc.orgrsc.org
Silanes like this compound can be used to functionalize supports for heterogeneous catalysts. For example, a ligand for a homogeneous iron catalyst was anchored to silica (B1680970) by first reacting it with a silane. mdpi.com This process of "heterogenization" aims to combine the advantages of both catalytic approaches. rsc.orgmdpi.com While the resulting supported catalysts sometimes show lower activity than their homogeneous counterparts, they can offer improved stability and reusability. mdpi.com
In homogeneous catalysis, the functional groups on a silane can be tuned to influence the catalyst's properties. The phenyl group in this compound, for instance, can affect the electronic and steric environment of a metal center if the silane is used as a ligand or a precursor to a ligand. solubilityofthings.com The development of catalysts that bridge the gap between homogeneous and heterogeneous systems, such as nanoparticles and supported single-atom catalysts, is an active area of research. rsc.org
Table 2: Comparison of Homogeneous and Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| Phase | Catalyst and reactants in the same phase savemyexams.com | Catalyst and reactants in different phases savemyexams.com |
| Activity/Selectivity | Often high rsc.org | Can be lower than homogeneous rsc.org |
| Catalyst Recovery | Difficult rsc.org | Generally easy rsc.org |
| Stability | Can be less stable rsc.org | Often more stable and robust rsc.org |
| Example | H⁺ in aqueous esterification savemyexams.com | Iron in the Haber-Bosch process savemyexams.com |
Dehydrogenative coupling is an atom-economical method for forming new chemical bonds, with dihydrogen (H₂) as the only byproduct. uni-bayreuth.de This strategy is employed in the synthesis of various compounds, including amides from alcohols and amines, and in C-H silylation. uni-bayreuth.denih.gov
While direct examples involving this compound are specific, the principles apply to hydrosilanes in general. In these reactions, a catalyst, often a transition metal complex, facilitates the cleavage of an E-H bond (e.g., Si-H) and a C-H or N-H bond, followed by the formation of a new C-E or N-E bond and H₂. nih.govudg.edu
For example, manganese-based pincer complexes have been shown to catalyze the dehydrogenative coupling of alcohols and amines to form amides. udg.edu The mechanism can involve the catalyst first dehydrogenating the alcohol to an aldehyde, which then reacts with the amine. udg.edu Similarly, cobalt catalysts have been used for the dehydrogenative coupling of alkynylsilanes and hydrosilanes to synthesize substituted alkynylsilanes. uni-bayreuth.de These reactions often proceed under relatively mild conditions and represent a more sustainable synthetic route compared to traditional cross-coupling methods that generate stoichiometric waste. uni-bayreuth.denih.gov The development of catalysts for these transformations, including those based on abundant first-row transition metals, is a significant focus in modern chemistry. nih.govbeilstein-journals.org
Investigation of Si-H Insertion Chemistry in Biocatalysis
The formation of carbon-silicon (C-Si) bonds represents a significant frontier in synthetic chemistry, offering novel molecular architectures for materials science and pharmaceuticals. Traditionally, these bonds are forged using transition-metal catalysts, often under harsh conditions with limited catalytic efficiency. nsf.gov Biocatalysis has emerged as a powerful and sustainable alternative, leveraging the exquisite selectivity of enzymes to perform new-to-nature reactions, including the insertion of carbenes into silicon-hydride (Si-H) bonds. ulaval.cascispace.com While direct biocatalytic studies on this compound are limited, extensive research on its close structural analog, phenyldimethylsilane, provides profound insights into the mechanistic pathways and catalytic potential of this class of compounds. The principles and findings derived from phenyldimethylsilane are largely applicable to this compound due to their structural and electronic similarities.
Initial explorations into this chemistry were sparked by the hypothesis that heme proteins could mediate carbene insertion into Si-H bonds. chemrxiv.org This was confirmed when free heme was shown to catalyze the reaction between phenyldimethylsilane and an ethyl diazoacetate derivative, albeit with low yields. acs.org Subsequent screening of various hemeproteins, such as cytochromes P450, myoglobins, and cytochromes c, demonstrated their capability to catalyze the reaction with higher turnover numbers than free heme, setting the stage for detailed mechanistic and engineering studies. acs.org
A pivotal breakthrough came with the discovery that cytochrome c from the thermophilic bacterium Rhodothermus marinus (Rma cyt c) could catalyze the Si-H insertion reaction with not only modest activity but also exceptionally high enantioselectivity (97% ee). acs.orgcaltech.edu This discovery underscored the potential of natural enzymes as a starting point for developing highly efficient and selective biocatalysts for C-Si bond formation. researchgate.net
Research Findings and Catalytic Performance
Directed evolution and site-directed mutagenesis have been instrumental in enhancing the catalytic efficiency and selectivity of these enzymes. By introducing specific mutations into the active site of Rma cyt c, researchers successfully engineered variants with significantly improved performance for Si-H insertion with phenyldimethylsilane. These engineered biocatalysts exhibit remarkable total turnover numbers (TTNs) and near-perfect enantioselectivity, far surpassing traditional chemical catalysts. nsf.govacs.org
For instance, a triple variant of Rma cyt c (V75T, M100D, M103E) demonstrated a greater than 30-fold improvement in catalytic efficiency, achieving over 1,500 TTN and >99% ee. acs.org These enzymatic reactions are performed under mild, aqueous conditions, highlighting the sustainability of biocatalytic approaches. ulaval.ca The high degree of chemoselectivity is also a key feature; when presented with a substrate containing both an Si-H and an N-H bond, the engineered enzyme preferentially catalyzed insertion into the Si-H bond. acs.org
The table below summarizes the performance of various wild-type and engineered hemeproteins in the biocatalytic Si-H insertion reaction using phenyldimethylsilane as the silane donor, which serves as a proxy for the expected reactivity of this compound.
| Enzyme Catalyst | Silane Substrate | Carbene Precursor | Total Turnover Number (TTN) | Enantiomeric Excess (ee) | Reference |
| Free Heme | Phenyldimethylsilane | Ethyl 2-diazopropanoate | Low | Racemic | acs.org |
| Wild-Type Rma cyt c | Phenyldimethylsilane | Ethyl 2-diazopropanoate | 34 ± 10 | 97% | chemrxiv.org |
| Engineered Rma cyt c | Phenyldimethylsilane | Ethyl 2-diazopropanoate | >1500 | >99% | acs.org |
| Engineered P450BM3 | Phenyldimethylsilane | Not Specified | 3620 | Not Reported | chemrxiv.org |
| Engineered ApePgb | Dimethyl(phenyl)silane | Aryl diazirine | Low (5% yield) | Not Applicable |
Mechanistic Insights
The mechanism of biocatalytic Si-H insertion has been a subject of intense investigation using both experimental and computational methods. chemrxiv.org Studies involving radical traps and kinetic isotope effects, alongside density functional theory (DFT) calculations, have illuminated the reaction pathway. nsf.gov
The prevailing mechanism is proposed to be a concerted, asynchronous process. chemrxiv.org It begins with the formation of a reactive iron porphyrin carbene (IPC) intermediate within the enzyme's active site. researchgate.net The silane substrate then enters the active site, and the Si-H bond interacts with the IPC. The reaction proceeds via a hydride transfer from the silicon atom to the carbene carbon, occurring concomitantly with the formation of the new C-Si bond. chemrxiv.org Computational studies suggest an early transition state with significant charge transfer from the silane to the carbene, which is considered a major electronic driving force for the reaction.
While this compound itself has been noted in other biocatalytic contexts, such as trans-etherification reactions, and has been identified as a bioactive compound in plant extracts, its specific application in enzyme-catalyzed Si-H insertion remains a promising area for future research. chemrxiv.orgnih.gov The foundational work on phenyldimethylsilane strongly suggests that this compound would be a viable and effective substrate for engineered hemeproteins, potentially enabling the synthesis of novel, chiral silicon-containing molecules under environmentally benign conditions.
Applications in Advanced Materials Science and Engineering
Surface Modification and Interface Engineering
The ability of ethoxydimethylphenylsilane to form robust bonds with inorganic surfaces while presenting an organic-compatible phenyl group makes it an important agent in surface and interface engineering.
This compound is widely utilized as a silane (B1218182) coupling agent to improve the bond between dissimilar materials, particularly inorganic substrates and organic polymers. solubilityofthings.comrussoindustrial.ru This function is critical in the manufacturing of high-performance composite materials. solubilityofthings.com The compound acts as a molecular bridge: the ethoxy group hydrolyzes in the presence of moisture to form reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with hydroxyl groups present on the surface of inorganic materials like glass, minerals, and metals, forming stable covalent siloxane (Si-O-Substrate) bonds. solubilityofthings.comrussoindustrial.ru
Simultaneously, the organophilic phenyl group at the other end of the molecule can physically entangle or co-react with an organic polymer matrix. russoindustrial.ruevonik.com This dual reactivity bridges the interface between the two phases, leading to significantly improved adhesion. russoindustrial.ruevonik.com The benefits of this enhanced adhesion include better distribution of inorganic fillers within the polymer, improved mechanical properties such as strength and toughness, and increased longevity of the composite material, especially after exposure to moisture. evonik.comevonik.com
| Material Type | Role of this compound | Resulting Improvement |
| Inorganic Fillers (e.g., silica (B1680970), kaolin, talc) | Surface treatment to improve compatibility with polymer matrix. | Better filler dispersion, reduced melt viscosity, easier processing. evonik.comevonik.com |
| Organic Polymers (e.g., acrylics, epoxies) | Acts as an adhesion promoter at the filler-polymer interface. | Improved mechanical and electrical properties, enhanced water resistance. russoindustrial.ruevonik.com |
| Composite Materials | Forms a durable chemical bond between reinforcement and matrix. | Greater stability, longer lifespan, improved stress transfer. solubilityofthings.comevonik.com |
The reactivity of this compound is leveraged for the surface functionalization of various inorganic substrates, including glass, metals, and ceramics. solubilityofthings.compolito.it This process modifies the inherent properties of the substrate's surface. The primary mechanism involves the hydrolysis of the ethoxysilane (B94302) and subsequent condensation reaction with surface hydroxyl groups, creating a durable, chemically bonded organosilane layer. solubilityofthings.comresearchgate.net
On glass surfaces, this functionalization can impart hydrophobicity, improve compatibility with organic materials, and create a surface primed for the selective immobilization of other molecules. solubilityofthings.comresearchgate.net For metals, treatment with silanes like this compound can enhance paint and coating adhesion while also providing a protective layer that improves corrosion resistance. evonik.compolito.it Similarly, the surfaces of ceramics can be modified to reduce their hydrophilic nature and improve their interface with polymeric materials in advanced ceramic-matrix composites. solubilityofthings.comevonik.com This surface treatment is a key step in tailoring the functionality of these materials for specialized applications in fields like aerospace, biomedical devices, and electronics. polito.it
| Substrate | Effect of Functionalization with this compound |
| Glass | Improves water repellency and provides a reactive surface for further modification. solubilityofthings.com |
| Metals | Enhances adhesion for coatings and improves corrosion resistance. evonik.com |
| Ceramics | Reduces hydrophilicity and improves bonding to organic polymers. solubilityofthings.comevonik.com |
Superhydrophobic surfaces, which exhibit extreme water repellency with contact angles greater than 150°, are of great interest for applications such as self-cleaning coatings, anti-icing surfaces, and membranes for oil-water separation. mdpi.comnih.gov The creation of these surfaces typically requires two key elements: a specific surface roughness at the micro- or nano-scale and low surface energy chemistry. mdpi.com
This compound contributes to the second requirement by providing a low surface energy coating. dntb.gov.ua In a common approach, a substrate is first structured to create the necessary roughness. It is then treated with this compound. The silane reacts with the surface, covering the micro/nano structures with a layer of dimethylphenylsilyl groups. dntb.gov.ua The inherent hydrophobicity of the organic groups drastically lowers the surface energy, and when combined with the engineered roughness, it leads to a stable superhydrophobic state where water droplets sit on a composite interface of solid and trapped air. nih.gov This methodology has been used to create superhydrophobic coatings for corrosion protection. dntb.gov.ua
Polymeric and Hybrid Material Synthesis
Beyond surface modification, this compound serves as a building block in the synthesis of advanced polymers and hybrid materials.
This compound is a precursor in the synthesis of silicone polymers (polysiloxanes). mdpi.comfiveable.me The production of polysiloxanes generally involves the controlled hydrolysis and subsequent condensation of silane precursors, such as alkoxysilanes or chlorosilanes. fiveable.mersc.org
When this compound is used, its ethoxy group readily hydrolyzes in the presence of water and a catalyst to form a reactive silanol intermediate (HO-Si(CH₃)₂Ph) and ethanol. fiveable.me This silanol then undergoes condensation with other silanols, eliminating water to form the characteristic siloxane (Si-O-Si) backbone of the polymer. fiveable.meresearchgate.net
The presence of two methyl groups and one phenyl group on the silicon atom means that this precursor acts as a chain-extending unit. The incorporation of the bulky, rigid phenyl group into the polysiloxane chain, in contrast to the more common methyl-only (polydimethylsiloxane) structures, modifies the polymer's properties. wikipedia.org These modifications can include increased thermal stability, altered solubility, and different mechanical and optical properties, allowing for the creation of specialized silicones for high-performance applications. solubilityofthings.com
| Reaction Step | Description | Reactants | Products |
| Hydrolysis | The ethoxy group on the silane reacts with water, replacing it with a hydroxyl group. | This compound, Water | Dimethylphenylsilanol (B1584577), Ethanol |
| Condensation | Two silanol molecules react, forming a siloxane bond and eliminating a water molecule. | Two Dimethylphenylsilanol molecules | A short polysiloxane chain, Water |
Polymer-silica hybrid latexes are composite systems where nano-sized silica particles are dispersed within a polymer latex. spm.com.cnpaint.org These materials combine the flexibility and film-forming properties of the polymer with the hardness and stability of silica. paint.org A significant challenge in creating these hybrids is ensuring the stability of the dispersion and achieving good compatibility between the hydrophilic inorganic silica and the hydrophobic organic polymer. spm.com.cnmdpi.com
Silane coupling agents like this compound can be used to bridge this compatibility gap. mdpi.com In one approach, the surface of the colloidal silica particles is pre-treated with the silane. The silane bonds to the silica surface, which then presents the organic-friendly phenyl groups to the polymerizing medium, improving dispersion and interfacial adhesion. mdpi.comresearchgate.net Alternatively, the alkoxysilane can be added during the emulsion polymerization process, where it can co-react and become incorporated into the polymer structure, providing functional sites for interaction with the silica particles. spm.com.cn This integration results in a more stable hybrid latex and a final film with improved properties, such as enhanced hardness, better thermal stability, and uniform particle distribution. spm.com.cnpaint.org
Advanced Polysilocarb Material Development (e.g., Coatings, Ceramic Components)
This compound serves as a crucial precursor in the synthesis of polysilocarb materials. core.ac.ukencyclopedia.pub These materials, which contain silicon, oxygen, and carbon, are valued for their ability to be converted into high-performance ceramics upon pyrolysis. mdpi.com The inclusion of this compound in precursor formulations allows for precise control over the final properties of the ceramic material. As a precursor, it can function as an "end unit" in the polymer chain, effectively controlling the polymerization process and the final molecular weight of the polysilocarb resin. core.ac.ukencyclopedia.pub
These polysilocarb resins can be used to create advanced coatings and to fabricate ceramic matrix composites (CMCs). The resulting ceramic components exhibit desirable properties such as high thermal stability, corrosion resistance, and UV resistance. mdpi.com Formulations containing precursors like this compound are used in industrial, furnace, and engine component coatings. almazovcentre.ru The pyrolyzed ceramic materials can achieve a composition of approximately 30-80% silicon, 5-40% oxygen, and 3-35% carbon, making them suitable for applications demanding robust performance in extreme environments. almazovcentre.ru
Functionalization of Nanomaterials
Modification of SiO2 Nanoparticles via Sol-Gel Methods for Coatings
This compound (DMePhES) is effectively used to functionalize the surface of silica nanoparticles (SiO2 NPs) through sol-gel processes to create advanced coatings. solubilityofthings.comcore.ac.uk This surface modification is designed to impart specific properties, most notably hydrophobicity, to the nanoparticles. In a typical process, SiO2 nanoparticles are dispersed in a solvent like toluene, and this compound is added to the mixture, which is then heated to initiate the functionalization reaction. solubilityofthings.com The ethoxy group of the silane reacts with the hydroxyl groups on the surface of the silica nanoparticles, forming stable siloxane bonds and grafting the hydrophobic dimethylphenylsilyl groups onto the nanoparticle surface. solubilityofthings.com
Research has demonstrated that incorporating these functionalized SiO2 NPs into bilayer hybrid films, alongside other precursors like hexadecyltrimethoxysilane (B103170) (C16TMS) and tetramethoxysilane (B109134) (TMOS), can produce ultra-hydrophobic surfaces. solubilityofthings.comcore.ac.uk The presence of the functionalized nanoparticles introduces a microscale roughness that, combined with the chemical hydrophobicity of the phenyl and methyl groups, significantly increases the water contact angle of the resulting coating. solubilityofthings.comnih.gov The thermal stability of these modified nanoparticles shows that the organic functional groups degrade in the 200–400 °C range, indicating their suitability for a variety of coating applications under moderate temperature conditions. core.ac.uknih.gov
Table 1: Functionalization of Silica Nanoparticles (SiO2 NPs) for Hydrophobic Coatings
| Precursor System | Functionalizing Agent | Process | Key Finding | Reference |
|---|---|---|---|---|
| Hexadecyltrimethoxysilane (C16TMS) / Tetramethoxysilane (TMOS) | This compound | Sol-Gel | Functionalized SiO2 NPs create micro-roughness, enhancing hydrophobicity of bilayer coatings. | solubilityofthings.com |
| C16TMS / TMOS | Methoxytrimethylsilane, Ethoxydimethylvinylsilane, This compound , Methoxydimethyloctylsilane | Sol-Gel | Addition of organosilane with short alkyl/phenyl groups affects the nucleation process, leading to smaller particle sizes. | solubilityofthings.comnih.gov |
Functionalization of Nanosized Zeolites for Catalytic Applications
This compound is utilized for the surface functionalization of nanosized zeolites to enhance their performance in catalytic applications. nih.gov Nanosized zeolites offer significant advantages over their micro-sized counterparts, such as a larger external surface area and reduced diffusion path lengths, which can lead to superior catalytic activity. mdpi.com
The functionalization process involves modifying the external surface of the zeolite crystals. The ethoxy group of this compound can react with the silanol groups present on the zeolite surface. This process, often referred to as silylation, can be used to tune the surface properties of the zeolite, such as its hydrophobicity or acidity. By selectively deactivating the external acid sites, for example, shape-selectivity in catalytic reactions can be improved, as reactions are forced to occur within the zeolite's micropores. This modification is critical for applications in oil refining, petrochemistry, and fine chemical synthesis where precise catalytic control is required. mdpi.comdiva-portal.org
Biochemical and Biotechnological Applications
Utilization in Biosensor Development and Enhanced Detection Sensitivity
In the field of biotechnology, this compound is employed in the development of biosensors, where it contributes to enhancing detection sensitivity. solubilityofthings.com Its primary role is as a silane coupling agent for the surface modification of sensor substrates. solubilityofthings.com Biosensors often rely on the immobilization of biorecognition elements, such as antibodies or enzymes, onto a solid surface. almazovcentre.ru Organosilanes are critical for creating a stable and functional interface between an inorganic substrate (e.g., silicon, glass, or metal oxides) and these biological molecules. mdpi.comfrontiersin.org
The process involves activating the substrate surface to generate hydroxyl (-OH) groups, which can then react with the ethoxy group of this compound. encyclopedia.pub This reaction forms a covalent bond and creates a self-assembled monolayer (SAM) with the dimethylphenylsilyl groups exposed. This functionalized surface provides a stable, hydrophobic layer onto which biomolecules can be immobilized. mdpi.com The properties of this layer are crucial for sensor performance, as they can minimize non-specific binding and position the bioreceptors correctly, thereby enhancing the sensitivity and reliability of the biosensor. mdpi.comnih.gov
Substrate in Enzymatic Silicon-Oxygen Bond Cleavage Studies
This compound serves as a model substrate in studies of enzymatic reactions involving the cleavage of silicon-oxygen (Si-O) bonds. nih.gov The Si-O bond in alkoxysilanes is a target for certain hydrolytic enzymes. A variety of enzymes, including lipases and proteases, have been shown to catalyze the hydrolysis of alkoxysilanes. nih.gov Furthermore, enzymes like silicatein-α, derived from marine sponges, are known to catalyze the metathesis of silicon-oxygen bonds under mild conditions. researchgate.net
In this context, the ethoxy group (-O-CH2CH3) attached to the silicon atom in this compound represents a silicon-oxygen bond that can be targeted by such enzymes. Studying the cleavage of this bond provides fundamental insights into biocatalytic approaches for organosilicon chemistry. mdpi.com These studies are relevant for developing biodegradable silicon-based materials and for understanding the biological fate of organosilicon compounds. Research into the enzymatic cleavage of the Si-O bond in substrates like this compound could pave the way for new applications in green chemistry and biotechnology.
Spectroscopic and Advanced Characterization Techniques for Ethoxydimethylphenylsilane Systems
Vibrational Spectroscopy for Molecular Structure and Functional Groups
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the characteristic bonds and functional groups within a molecule. rtilab.com These techniques probe the vibrational energy levels of molecules, which are unique and serve as a molecular "fingerprint". rtilab.com
FTIR spectroscopy measures the absorption of infrared radiation by a sample, revealing the vibrational modes of its constituent chemical bonds. rtilab.com For ethoxydimethylphenylsilane, the FTIR spectrum is characterized by specific absorption bands that confirm the presence of its key functional groups. The analysis of related organosilicon compounds, such as alkoxysilanes and silyl (B83357) ethers, provides a basis for interpreting the spectrum of this compound. rsc.orgresearchgate.netnsf.gov
Key characteristic absorption bands for similar silyl ether structures include:
Si-O-C stretching: This bond is a defining feature of alkoxysilanes and typically appears in the region of 1000-1100 cm⁻¹. In poly(silyl ether)s, a strong characteristic peak for Si-O linkages is observed around 1050-1080 cm⁻¹. scielo.brredalyc.org The C-O-C stretching vibration in ethers also falls within this range, generally between 1000 and 1300 cm⁻¹. rockymountainlabs.com
O-Si-CH₃ vibrations: Absorption bands around 1260 cm⁻¹ and 864 cm⁻¹ can be attributed to the O-Si-CH₃ group in poly(silyl ether)s. scielo.br
C-H stretching: Aliphatic C-H stretching in the methyl and ethyl groups typically appears as sharp peaks around 2900-3000 cm⁻¹. scielo.brispc-conference.orgresearchgate.net Aromatic C-H stretching from the phenyl group is also expected.
Phenyl group vibrations: The phenyl group will exhibit characteristic absorptions for C=C stretching within the aromatic ring, typically in the 1400-1600 cm⁻¹ region.
FTIR is also instrumental in monitoring chemical reactions involving this compound, such as hydrolysis and condensation. mdpi.comingentaconnect.com The disappearance of the Si-O-C band and the appearance of new bands, such as a broad O-H stretch (around 3370 cm⁻¹) from silanol (B1196071) intermediates and Si-O-Si bands (around 1000-1200 cm⁻¹) from condensation products, can be tracked to follow the reaction progress. scielo.brredalyc.org
Table 1: Representative FTIR Absorption Bands for Functional Groups Relevant to this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| Si-O-C | Asymmetric Stretch | 1050-1100 | scielo.brredalyc.org |
| O-Si-CH₃ | Rocking/Deformation | ~1260, ~864 | scielo.br |
| C-H (aliphatic) | Stretch | 2900-3000 | scielo.brispc-conference.orgresearchgate.net |
| C=C (aromatic) | Stretch | 1400-1600 | General |
| Si-O-Si | Asymmetric Stretch | 1000-1200 | researchgate.net |
This table is a generalized representation based on data from related compounds.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light from a sample. youtube.com It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in FTIR spectra. For this compound, Raman spectroscopy can provide valuable information about the Si-Si and C-C bonds of the phenyl ring.
While specific Raman data for this compound is not abundant in the provided context, data for related compounds like phenylsilane (B129415) and general principles of Raman spectroscopy are informative. nih.govdntb.gov.ua The Raman spectrum of a molecule provides a unique fingerprint, allowing for identification and structural analysis. youtube.com The technique is useful for studying organosilicon compounds and can be used to characterize materials containing these molecules. jlu.edu.cn Public databases like the RRUFF™ Project provide Raman spectra for a wide range of minerals and compounds, which can serve as a reference for the analysis of new materials. rruff.info
Table 2: Expected Raman Shifts for Key Bonds in this compound
| Bond | Vibration Type | Expected Raman Shift (cm⁻¹) | Reference |
| C=C (aromatic ring) | Stretch | ~1600 | youtube.com |
| C-H (aromatic) | Stretch | >3000 | General |
| C-H (aliphatic) | Deformation | ~1440 | youtube.com |
| Si-C | Stretch | Varies | General |
This table is based on general spectroscopic principles and data for related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic and organosilicon compounds. researchgate.netelsevier.com It provides detailed information about the chemical environment of specific nuclei, such as protons (¹H) and silicon-29 (B1244352) (²⁹Si).
Proton (¹H) NMR: ¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, distinct signals are expected for the protons of the ethyl group, the methyl groups attached to silicon, and the protons of the phenyl ring. rsc.orguwimona.edu.jm
Ethyl group (CH₃CH₂O-): This will appear as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.
Methyl groups (-Si(CH₃)₂): These protons will appear as a singlet, as they are chemically equivalent and not coupled to other protons.
Phenyl group (-C₆H₅): The protons on the phenyl ring will appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm), with a splitting pattern that depends on the substitution.
Silicon-29 (²⁹Si) NMR: ²⁹Si NMR spectroscopy is highly effective for characterizing the silicon environment in organosilicon compounds. researchgate.netnih.gov The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to the silicon atom. researchgate.net For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift will be characteristic of a silicon atom bonded to two methyl groups, one phenyl group, and one ethoxy group. nih.govresearchgate.net ²⁹Si NMR is also particularly useful for studying the hydrolysis and condensation of alkoxysilanes, as the chemical shift changes significantly with the replacement of alkoxy groups by hydroxyl groups and the formation of siloxane (Si-O-Si) bonds. osti.gov It is important to note that ²⁹Si NMR spectra can sometimes exhibit a broad background signal from the glass NMR tube and the probe itself, typically around -110 ppm. huji.ac.iluvm.edu
Table 3: Predicted ¹H and ²⁹Si NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference |
| ¹H | Ethyl (-OCH₂CH₃) | ~3.7 (CH₂) | Quartet | uwimona.edu.jm |
| ¹H | Ethyl (-OCH₂CH₃) | ~1.2 (CH₃) | Triplet | uwimona.edu.jm |
| ¹H | Methyl (-Si(CH₃)₂) | ~0.3 | Singlet | uwimona.edu.jmresearchgate.net |
| ¹H | Phenyl (-C₆H₅) | 7.2-7.6 | Multiplet | uwimona.edu.jm |
| ²⁹Si | Si(CH₃)₂(C₆H₅)(OC₂H₅) | Varies | Singlet | nih.govprocess-nmr.com |
Predicted chemical shifts are approximate and can be influenced by solvent and other experimental conditions.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. It is also used to elucidate molecular structure by analyzing fragmentation patterns.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.orgrestek.com This technique is exceptionally well-suited for the analysis of volatile compounds and complex mixtures, making it ideal for monitoring the products of reactions involving this compound. mdpi.comfrontiersin.org
In a typical GC-MS analysis, a sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. restek.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound, often by comparison to a spectral library. scielo.br
For this compound systems, GC-MS can be used to:
Confirm the purity of the starting material.
Identify and quantify the products of reactions such as hydrolysis, condensation, or derivatization. sigmaaldrich.comresearchgate.net
Analyze for the presence of related siloxane compounds in various matrices. mdpi.comfrontiersin.org
The fragmentation of this compound in the mass spectrometer would be expected to involve cleavage of the Si-O, Si-C, and C-O bonds, leading to a characteristic pattern of fragment ions.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complexation Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) stands as a formidable analytical tool for the investigation of noncovalent interactions and the formation of complexes in the gas phase. arkat-usa.org Its "soft" ionization process is particularly advantageous for studying organosilicon compounds, such as silanes, as it allows for the gentle transfer of intact molecular complexes from solution into the mass spectrometer, thereby preserving the delicate bonds within the complex. nih.govuri.edu
While specific ESI-MS studies focusing exclusively on the complexation behavior of this compound are not extensively detailed in publicly available literature, the fundamental principles of the technique are broadly applicable. ESI-MS can be effectively used to explore the affinity of this compound and related compounds for various metal cations. nih.gov Research on analogous organosilicon molecules has demonstrated that ESI-MS can successfully identify the formation of complexes, offering insights into their stoichiometry and relative stabilities. uvic.ca Further structural information can be gleaned from tandem mass spectrometry (MS/MS) experiments, where the fragmentation patterns of the complexes are analyzed to understand their connectivity. researchgate.net
A typical experimental approach involves dissolving the silane (B1218182) and a potential complexing agent, such as a metal salt, in an appropriate solvent for ESI-MS analysis. The resulting mass spectrum would display peaks corresponding to both the uncomplexed silane and any newly formed complexes, allowing for the determination of their mass-to-charge ratios. The relative intensities of these signals can provide a qualitative assessment of the binding affinity. uri.edu It is crucial to recognize that factors like solvent composition and the presence of other ions can influence the ionization efficiency of the silane and its complexes, necessitating careful optimization of experimental parameters for accurate results. diva-portal.org
Electron Microscopy and Scattering Techniques for Morphological and Structural Analysis
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a cornerstone technique for the high-resolution imaging of surface morphology and topography. numberanalytics.com For systems involving this compound, such as in the development of organosilicon polymers or surface coatings, SEM provides critical insights into the micro- and nanoscale surface features. researchgate.netrsc.org The method generates images by scanning a focused electron beam across a sample's surface and detecting the emitted secondary or backscattered electrons. nasa.gov
Although SEM imagery specific to this compound is not readily found, the application of SEM to closely related organosilicon materials underscores its analytical value. For instance, in the characterization of plasma-polymerized films derived from organosilicon precursors, SEM elucidates details about surface roughness and texture, and can be used to assess the impact of varying processing conditions on the final morphology. unit.no
Table 1: SEM Findings on Related Organosilicon Materials
| Material System | Key SEM Findings |
| Plasma-polymerized HMDSO on EPDM | Revealed detailed surface topography of the deposited layer. unit.no |
| Molecularly Imprinted Cyclodextrin Polymers | Characterized the morphology of imprinted polymers after removal of cyclosiloxane templates. rsc.org |
| Organosilicon-Based Superhydrophobic Coatings | Imaged the intricate surface morphology responsible for the hydrophobic properties. researchgate.net |
These examples highlight SEM's capacity to provide essential information on the surface characteristics of materials derived from this compound, which is vital for applications where surface properties are paramount.
Transmission Electron Microscopy (TEM) for Internal Structure and Nanoparticle Analysis
Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the internal structure of materials, including the size, shape, and distribution of nanoparticles. researchgate.net In the context of this compound-based systems, particularly in the synthesis of silica (B1680970) or organosilicon nanoparticles, TEM provides detailed structural information that is inaccessible with surface-focused techniques. rhhz.net TEM functions by transmitting a beam of electrons through an ultra-thin sample, with the resulting image formed from the electrons that pass through. nih.gov
While direct TEM studies of this compound are not prevalent, the technique is extensively used to characterize silica nanoparticles formed from various silane precursors. researchgate.netrsc.org Such studies effectively use TEM to determine if nanoparticles are monodisperse, aggregated, or possess a core-shell architecture. rhhz.netnih.gov
Table 2: TEM Findings on Related Nanoparticle Systems
| Nanoparticle System | Key TEM Findings |
| PEGylated Mesoporous Silica Nanoparticles | Revealed monodisperse, spherical nanoparticles with a wormhole pore structure. rhhz.net |
| PolyCBAA-modified Silica Nanoparticles | Characterized the size distribution of particles functionalized with an initiator silane. nih.gov |
| Silica Nanoparticles from various silanes | Investigated physical changes and dissolution behavior at the nanoscale. rsc.org |
| Silane-functionalized Carbon Dots | Visualized the core-shell structure of molecularly imprinted polymers on carbon dots. researchgate.net |
These findings underscore the critical role of TEM in elucidating the nanoscale architecture of materials synthesized with silane precursors like this compound, which is fundamental to controlling their functional properties.
X-ray Diffraction (XRD) for Crystallinity and Phase Identification
X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure, identifying phases, and quantifying the degree of crystallinity in materials. researchgate.net The technique relies on the diffraction of X-rays by a material's crystal lattice, which produces a distinctive pattern that acts as a structural fingerprint. kpi.ua For materials derived from this compound, such as polysiloxanes, XRD is crucial for characterizing their mesophase behavior and crystalline organization. tandfonline.commdpi.com
Although specific XRD patterns for this compound are not provided in the reviewed literature, analyses of related polysiloxanes showcase the technique's capabilities. For example, XRD has been instrumental in identifying various smectic phases in side-chain polysiloxanes and in determining their electron density profiles. kpi.uatandfonline.com The appearance of broad peaks in an XRD pattern is indicative of an amorphous structure, a feature observed in some polysiloxanes, whereas sharp peaks signify crystalline regions. researchgate.net
Table 3: XRD Findings on Related Polysiloxane Systems
| Material System | Key XRD Findings |
| Side-chain Polysiloxanes | Identified smectic A and B phases and determined electron density profiles. tandfonline.com |
| Chiral Liquid-Crystalline Polysiloxanes | Elucidated the tilted, monolayer structure of smectic mesophases. kpi.ua |
| Polysiloxane/TiO2 Nanocomposites | Indicated the amorphous nature of the polysiloxane matrix via a broad peak around 22.1°. researchgate.net |
These results emphasize the importance of XRD in revealing the structural organization of polymeric materials derived from silane precursors, which in turn dictates their physical and functional properties.
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS)
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are complementary techniques that provide structural information across a broad range of length scales. slri.or.th SAXS is sensitive to larger structural features, typically in the 1 to 100-nanometer range, such as nanoparticle size and shape, porosity, and long-range polymeric order. rsc.orgoatext.com WAXS, conversely, yields information on atomic-scale arrangements, including crystallinity and molecular packing. slri.or.thresearchgate.net
For materials derived from this compound, such as porous silicas and polymer nanocomposites, SAXS and WAXS are invaluable for a comprehensive understanding of their hierarchical structure. researchgate.netresearchgate.net While direct SAXS/WAXS data for this compound are not available, studies on related systems demonstrate their utility. For instance, time-resolved SAXS has been used to monitor the growth of nanocomposite particles and the formation of silica shells during polymerization. rsc.org
Table 4: SAXS/WAXS Findings on Related Systems
| Material System | Key SAXS/WAXS Findings |
| Porous Silicas from Silane Precursors | SAXS patterns confirmed good structural order and the presence of corrugated nanopores. researchgate.netresearchgate.net |
| Polymer/Silica Nanocomposite Particles | In-situ SAXS tracked the evolution of particle diameter and shell thickness during synthesis. rsc.org |
| Reversed-Phase Silicas | SAXS analysis revealed power-law scattering exponents related to surface derivatization. aip.org |
Surface and Elemental Composition Analysis
The determination of surface and elemental composition is fundamental to the chemical characterization of materials involving this compound. ncku.edu.tw A variety of analytical techniques are available, each offering unique insights. gmu.edu
Elemental analysis, typically performed via combustion, provides the weight percentages of key elements such as carbon, hydrogen, nitrogen, and sulfur. velp.com This is a standard method for verifying the purity and empirical formula of a compound. nih.gov For organosilicon compounds, precise elemental composition is critical for structural confirmation. Another powerful technique for elemental analysis is Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), which is particularly useful for quantifying trace elements. shimadzu.com
Surface-sensitive techniques focus on the outermost atomic layers of a material, which are crucial for its interaction with the external environment. ncku.edu.tw X-ray Photoelectron Spectroscopy (XPS) can identify the elemental composition and chemical states of atoms on a surface. numberanalytics.comfrontiersin.org Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) provides detailed molecular information from the surface, offering a deeper understanding of the surface chemistry. unit.no Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often integrated with SEM, provides elemental mapping and composition of the sample surface. nasa.govfrontiersin.org
Table 5: Overview of Surface and Elemental Composition Analysis Techniques
| Technique | Information Provided | Typical Application Context |
| Combustion Analysis | Weight percentage of C, H, N, S, O. velp.com | Verification of purity and composition of compounds. nih.gov |
| ICP-OES | Concentration of a wide range of elements. shimadzu.com | Analysis of essential and trace elemental content. shimadzu.com |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. numberanalytics.comfrontiersin.org | Characterization of surface modifications and chemistry. frontiersin.org |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Detailed molecular information from the surface. unit.no | In-depth analysis of surface chemical structure. unit.no |
| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Elemental composition of the surface. nasa.govfrontiersin.org | Identification of elemental distribution and contaminants. nasa.gov |
While direct and comprehensive analytical data for this compound using all these techniques is not exhaustively documented, their application to related organosilicon materials highlights their collective importance in achieving a complete chemical characterization.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. malvernpanalytical.com The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nanometers of the surface. wikipedia.orgcnrs.fr
In the context of this compound systems, XPS is invaluable for confirming the presence of silicon, oxygen, and carbon, and for elucidating the chemical bonding environment of these elements. For instance, analysis of the Si 2p, O 1s, and C 1s core level spectra can provide definitive evidence of Si-O, Si-C, and C-O bonds. The binding energies of these core electrons are sensitive to the local chemical environment, allowing for the differentiation between various chemical states.
A key aspect of XPS analysis is the chemical shift, which refers to the change in binding energy of a core electron due to a change in the chemical environment of the atom. For example, the binding energy of the Si 2p electron in this compound will differ from that of elemental silicon or silica (SiO₂), providing a fingerprint of the specific chemical structure.
Key Applications of XPS for this compound Systems:
Elemental Composition: Confirms the presence and quantifies the relative amounts of Si, O, and C on the material's surface. malvernpanalytical.com
Chemical State Analysis: Differentiates between different oxidation and bonding states of the constituent elements. malvernpanalytical.comwikipedia.org
Surface Contamination: Detects the presence of any surface impurities or adventitious carbon, which is crucial for quality control. micro.org.au
Thin Film Analysis: Characterizes the composition and chemical nature of thin films and coatings derived from this compound.
Table 1: Representative XPS Binding Energies for Elements in this compound-related Structures.
| Element | Core Level | Binding Energy (eV) Range | Chemical State Information |
| Silicon | Si 2p | 101.5 - 103.5 | Differentiates between Si-C, Si-O, and Si-O-Si environments. |
| Oxygen | O 1s | 531.0 - 534.0 | Distinguishes between Si-O-C and Si-O-Si linkages. |
| Carbon | C 1s | 284.5 - 286.5 | Identifies C-H, C-C, C-Si, and C-O bonds. |
Note: The binding energy values can vary slightly depending on the specific molecular environment and instrument calibration. The hydrocarbon C 1s peak at ~284.8 eV is often used as a reference for charge correction. wikipedia.org
Energy-Dispersive X-ray Spectroscopy (EDS) and X-ray Fluorescence (XRF)
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) and X-ray Fluorescence (XRF) are elemental analysis techniques that rely on the interaction of X-rays with a sample to generate characteristic X-rays unique to each element. wikipedia.orgrigaku.com
Energy-Dispersive X-ray Spectroscopy (EDS) is typically coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). thermofisher.comnih.gov A focused beam of electrons excites the atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures the energy and intensity of these X-rays to identify and quantify the elemental composition of the sample at the micro- or nanoscale. thermofisher.comthermofisher.com For this compound-based materials, EDS can provide rapid elemental mapping, showing the distribution of silicon, oxygen, and carbon within a sample.
X-ray Fluorescence (XRF) is a bulk analytical technique that uses a primary X-ray beam to excite atoms in a sample, which then emit fluorescent (or secondary) X-rays. carleton.edu By measuring the wavelengths or energies of these emitted X-rays, the elemental composition of the material can be determined. rigaku.com XRF is a non-destructive technique well-suited for the analysis of solid and liquid samples, making it useful for quality control of this compound and its formulations. carleton.eduthermofisher.com
While both techniques provide elemental information, a key difference is the excitation source and the typical analysis volume. EDS uses an electron beam and analyzes a very small area, whereas XRF uses an X-ray beam and typically analyzes a larger, bulk volume of the sample. carleton.edu
Table 2: Comparison of EDS and XRF for the Analysis of this compound Systems.
| Feature | Energy-Dispersive X-ray Spectroscopy (EDS) | X-ray Fluorescence (XRF) |
| Principle | Electron beam excites the sample, causing the emission of characteristic X-rays. thermofisher.com | Primary X-ray beam excites the sample, leading to the emission of fluorescent X-rays. rigaku.com |
| Analysis Type | Microanalysis (elemental composition of small features). thermofisher.com | Bulk analysis (average elemental composition of a larger sample volume). carleton.edu |
| Coupled With | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM). thermofisher.com | Often a standalone instrument. |
| Strengths | High spatial resolution, elemental mapping. | Non-destructive, minimal sample preparation for liquids, analysis of a wide range of elements. carleton.eduhoriba.com |
| Limitations | Less accurate for light elements (like Carbon and Oxygen) without appropriate detectors. | Lower spatial resolution, potential for matrix effects. horiba.com |
Optical Spectroscopy
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is an analytical technique that measures the absorption, transmission, or reflectance of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. covalentmetrology.comprocess-insights.com This technique provides information about the electronic transitions and vibrational overtones within a molecule. process-insights.commsesupplies.com
UV-Vis-NIR spectroscopy can be used to:
Confirm the presence of the phenyl group: The characteristic absorption peaks of the aromatic ring serve as a qualitative indicator.
Quantitative analysis: The absorbance at a specific wavelength can be correlated with the concentration of this compound in a solution, following the Beer-Lambert law.
Characterize optical properties: For materials and coatings derived from this compound, UV-Vis-NIR spectroscopy can determine properties like transparency, cutoff wavelength, and the effectiveness of anti-reflective coatings. covalentmetrology.com
The NIR region of the spectrum can provide information about overtones and combination bands of fundamental vibrations, such as C-H, O-H, and N-H. While less specific than mid-infrared spectroscopy, NIR can be a powerful tool for process monitoring and quality control due to its ability to penetrate samples with minimal preparation. process-insights.com
Table 3: Typical UV-Vis-NIR Spectral Features for Aromatic Silane Systems.
| Spectral Region | Wavelength Range | Molecular Origin | Information Obtained |
| Ultraviolet (UV) | 200 - 400 nm | Electronic transitions (π → π*) within the phenyl group. process-insights.com | Confirmation of the aromatic structure, quantitative analysis. |
| Visible (Vis) | 400 - 780 nm | Electronic transitions in colored derivatives or impurities. | Assessment of color and transparency. process-insights.com |
| Near-Infrared (NIR) | 780 - 2500 nm | Overtones and combination bands of C-H, O-H vibrations. process-insights.com | Information on functional groups, useful for process analysis. |
Theoretical and Computational Investigations of Ethoxydimethylphenylsilane
Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms
Density Functional Theory (DFT) has emerged as a important computational tool to elucidate the intricate details of reaction pathways and mechanisms involving ethoxydimethylphenylsilane. researchgate.net These theoretical calculations provide valuable insights into the electronic structure, energetics, and transition states of reactions, complementing experimental findings. materialssquare.commdpi.com
A significant area of investigation has been the hydrosilylation of various substrates using catalysts where this compound (HSiMe₂Ph) acts as the hydrosilane source. For instance, in the rhodium(I)-catalyzed hydrosilylation of 1-hexyne (B1330390), DFT studies have been employed to understand the selectivity and reaction mechanism. researchgate.netrsc.org Calculations suggest that the activation of the hydrosilane likely proceeds through a classic Si-H oxidative addition pathway. researchgate.netrsc.org The energy barrier for the hydrosilylation of 1-hexyne with HSiMe₂Ph has been experimentally determined to be a ΔG‡ of 19.8 ± 2.0 kcal mol⁻¹ at 298 K, a finding that can be further rationalized through DFT calculations of the transition state energies. researchgate.netrsc.org
DFT calculations have also been instrumental in understanding the regio- and stereoselectivity of hydrosilylation reactions. In the ruthenium-catalyzed hydrosilylation of internal thioalkynes, DFT studies revealed that the sulfenyl group on the substrate plays a crucial role in directing the reaction through a specific mechanistic pathway, leading to unusual syn-addition selectivity. pkusz.edu.cn The calculations showed that the hydrometalation step is rate- and regioselectivity-determining, with one transition state being more stable than the alternative by approximately 2.9 kcal/mol. pkusz.edu.cn
Furthermore, DFT is utilized to explore the reaction energy profiles of catalytic cycles. researchgate.net For example, in the hydrogenation of acetylene (B1199291), DFT calculations can identify the co-adsorption energies of reactants, the structures of transition states (TS), and the energy barriers for each step. mdpi.com While not directly involving this compound, these studies exemplify the power of DFT to map out entire reaction pathways, including identifying rate-controlling steps. mdpi.com For instance, in one studied pathway for acetylene hydrogenation, the process from the initial co-adsorbed state to the first intermediate had a calculated energy barrier of 28.68 kcal/mol, which was identified as the rate-controlling step. mdpi.com
The table below summarizes key findings from DFT studies related to reactions involving hydrosilanes like this compound.
| Reaction | Catalyst System | Key DFT Finding | Calculated/Observed Value |
|---|---|---|---|
| Hydrosilylation of 1-hexyne | Rhodium(I) Complex | Hydrosilane activation proceeds via classical Si-H oxidative addition. researchgate.netrsc.org | Experimental ΔG‡ = 19.8 ± 2.0 kcal mol⁻¹ researchgate.netrsc.org |
| Hydrosilylation of internal thioalkynes | [Cp*Ru(MeCN)₃]⁺ | Hydrometalation is the rate- and regioselectivity-determining step. pkusz.edu.cn | Energy difference between transition states ≈ 2.9 kcal/mol pkusz.edu.cn |
| Acetylene Hydrogenation (example) | Graphene-NiN₁ | Identification of the rate-controlling step. mdpi.com | Energy barrier = 28.68 kcal/mol mdpi.com |
Computational Modeling of Catalytic Systems and Intermediates
Computational modeling provides a powerful lens for examining catalytic systems and the transient intermediates that govern their reactivity. cecam.orgsimonsfoundation.org These models, often built upon quantum mechanical principles like DFT, allow for the detailed investigation of catalyst structures, electronic properties, and the energetics of catalytic cycles. mdpi.comnortheastern.edu This approach is crucial for understanding how catalysts function at a molecular level and for the rational design of new, more efficient catalysts. simonsfoundation.org
In the context of reactions involving silanes such as this compound, computational modeling helps to elucidate the mechanism of action of various catalysts. For instance, in the hydrosilylation of alkynes, different metal catalysts can lead to different product isomers. researchgate.net Computational analysis can reveal the subtle electronic and steric factors that control this selectivity. nih.gov Studies on rhodium(I) catalysts, for example, have shown that the specific ligands attached to the metal center can dramatically influence the stereochemical outcome of the reaction, a phenomenon that can be rationalized through computational modeling of the catalyst-substrate interactions. researchgate.netrsc.org
The modeling of catalytic intermediates is particularly important for understanding reaction mechanisms. nih.gov These intermediates are often short-lived and difficult to observe experimentally. Computational methods can predict their geometries, energies, and electronic structures, providing a more complete picture of the catalytic cycle. rsc.org For example, in manganese-catalyzed hydrogenation reactions, computational analysis has been used to study the heterolytic splitting of dihydrogen and the subsequent hydride transfer, identifying the latter as the turnover-limiting step. rsc.org Similarly, in platinum-catalyzed hydrosilylation, computational studies have shown that the activation of these catalysts is often initiated by the oxidative addition of the Si-H bond from the silane (B1218182). mdpi.com
The development of advanced computational techniques, including the combination of molecular dynamics with machine learning potentials, is enabling the study of increasingly complex catalytic systems with greater accuracy. cecam.org These methods can capture the dynamic behavior of catalysts and help to model multi-scale phenomena at interfaces. cecam.orgtue.nl Even quantum computing is being explored as a future tool to enhance computational catalysis, promising to overcome the limitations of traditional methods for highly correlated electronic systems. arxiv.orgaps.org
The following table highlights examples of how computational modeling is applied to understand catalytic systems relevant to reactions like hydrosilylation.
| Catalytic System/Reaction | Computational Approach | Key Insight |
|---|---|---|
| Rhodium-catalyzed alkyne hydrosilylation | DFT | Ligand structure controls β-(Z) vs. β-(E) selectivity. researchgate.netrsc.org |
| Manganese-catalyzed ketone hydrogenation | DFT | Hydride transfer is the turnover-limiting step. rsc.org |
| Platinum-catalyzed hydrosilylation | DFT | Activation initiated by oxidative addition of the Si-H bond. mdpi.com |
| General Catalysis | Energetic Span Model | Identifies the turnover-determining transition state and intermediate. nih.gov |
In Silico Prediction of Chemical Degradation Pathways
In silico (computer-based) prediction of chemical degradation pathways is a valuable tool in pharmaceutical development and chemical safety assessment. lhasalimited.orgnih.gov These methods use computational algorithms and knowledge bases to forecast the likely degradation products of a molecule under various stress conditions, such as hydrolysis, oxidation, and photolysis. lhasalimited.orgjpionline.org For a compound like this compound, in silico tools could be employed to anticipate its stability and potential breakdown products in different environments.
The core of these predictive systems often lies in a knowledge base of chemical reaction rules derived from experimental data. lhasalimited.org When a new molecule is analyzed, the software identifies potential reactive sites and applies relevant transformation rules to predict possible degradation products. lhasalimited.org This process can help in the early identification of potential stability issues and guide the design of experimental forced degradation studies. lhasalimited.org
Forced degradation studies are a regulatory requirement in the pharmaceutical industry to establish the intrinsic stability of a drug substance. jpionline.org In silico tools can streamline this process by providing a theoretical overview of the expected degradation chemistry, helping analytical chemists to anticipate which degradants might form and to develop appropriate analytical methods to detect them. lhasalimited.org For example, software like Zeneth has been developed to predict degradation pathways for active pharmaceutical ingredients. nih.govlhasalimited.org Benchmarking studies have shown that the predictive power of such software improves as the underlying knowledge base is expanded and refined. nih.govlhasalimited.org Over time, the ability of Zeneth to correctly predict observed degradants increased significantly, from 31% to 54% in one evaluation. nih.gov
The application of these tools extends to various types of chemical reactions. While specific studies on the in silico degradation of this compound are not prominent in the provided search results, the principles are broadly applicable. For instance, the hydrolysis of the ethoxy group (Si-O-C bond) would be a primary degradation pathway to consider for this molecule under acidic or basic conditions. The software would analyze the molecule's structure and, based on its knowledge of ester and silyl (B83357) ether hydrolysis, predict the formation of dimethylphenylsilanol (B1584577) and ethanol.
The table below outlines the general approach and capabilities of in silico degradation prediction.
| Prediction Aspect | Methodology | Application |
|---|---|---|
| Degradation Pathways | Knowledge-based expert systems (e.g., Zeneth) nih.govlhasalimited.org | Predicts likely degradation products under various stress conditions (hydrolysis, oxidation, photolysis). lhasalimited.org |
| Stability Assessment | Analysis of reactive sites and application of transformation rules. lhasalimited.org | Early identification of potential stability liabilities in a molecule. lhasalimited.org |
| Method Development Support | Provides theoretical profile of expected degradants. lhasalimited.org | Guides the development and validation of stability-indicating analytical methods. lhasalimited.orgjpionline.org |
| Quantitative Structure-Property Relationships (QSPRs) | Statistical models correlating molecular structure with properties like removal efficiency. rsc.org | Predicts the environmental fate and breakthrough of contaminants in treatment processes. rsc.org |
Environmental Fate and Degradation Pathways of Ethoxydimethylphenylsilane
Hydrolytic Stability and Hydrolysis Mechanisms
The primary degradation pathway for ethoxydimethylphenylsilane in aqueous environments is hydrolysis. As an alkoxysilane, its stability is largely dependent on the presence of water and the pH of the surrounding medium. The mechanism involves the nucleophilic attack of water on the silicon atom, leading to the cleavage of the silicon-oxygen-carbon (Si-O-C) bond.
Table 1: Hydrolysis Reaction of this compound
| Reactants | Products | Conditions |
| This compound + Water | Dimethylphenylsilanol (B1584577) + Ethanol | Aqueous environment, presence of acid or base catalysts |
The rate of hydrolysis is significantly influenced by pH. For silica (B1680970) gels, which are related to the ultimate fate of silanols, polymerization and gelation times are at a maximum at the isoelectric point, and the rate accelerates with deviation from this pH. researchgate.net
Photolytic Degradation Processes in Various Media
Photolytic degradation, or photolysis, involves the breakdown of a compound by photons of light. For organosilicon compounds like this compound, this process can be a significant degradation pathway, particularly in the presence of ultraviolet (UV) radiation from sunlight. The phenyl group in the molecule is a chromophore that can absorb UV light, initiating photochemical reactions.
Research on phenyl-substituted silanes indicates that photolysis can proceed through several mechanisms researchgate.netlkouniv.ac.in. A common pathway is the homolytic cleavage of the silicon-carbon (Si-C) bond to generate silyl (B83357) and phenyl radicals psu.eduub.edu.ar. Another potential pathway is the formation of reactive intermediates known as silenes (compounds with silicon-carbon double bonds), which are highly reactive and can be trapped by various reagents in the environment. lkouniv.ac.inpsu.edu The photolysis of phenyl-substituted polysilanes is a known method for generating silylene species researchgate.netresearchgate.net.
Thermal Degradation Behavior of this compound and Modified Materials
Thermal degradation occurs when a compound breaks down at elevated temperatures. For this compound, the thermal stability is dictated by the strength of its covalent bonds. The Si-C and C-C bonds are typically the most susceptible to cleavage at high temperatures.
Studies on the pyrolysis of phenyl-substituted silanes show that Si-C bond activation can occur at temperatures as low as 300°C. dtic.mil The thermal decomposition of related compounds, like tetraphenylsilane, suggests that a primary degradation step involves the elimination of a phenyl radical, followed by a series of subsequent radical reactions. dtic.mil The pyrolysis of various methyl- and phenyl-substituted silanes often results in the formation of stable intermediates like silicon carbide (SiC) precursors. nih.govrsc.org
When this compound is used to modify other materials, such as polymers or surfaces, it can alter their thermal stability. Thermogravimetric analysis (TGA) of materials modified with silanes often shows a change in the onset temperature of degradation. mdpi.comnih.gov For example, the incorporation of silane (B1218182) modifiers into phenolic resins has been shown to improve thermal stability and increase the residual char yield at high temperatures, particularly under an air atmosphere, due to the formation of silica. nih.gov The thermal stability of silica nanoparticles functionalized with various alkoxysilanes, including this compound, indicates that the degradation of the organic groups typically occurs in the 200–400°C range. researchgate.netresearchgate.netdntb.gov.ua
Abiotic and Biotic Degradation in Environmental Matrices
In complex environmental matrices such as soil and sediment, both abiotic (non-biological) and biotic (biological) processes contribute to the degradation of this compound.
Abiotic Degradation: The primary abiotic degradation pathway in soil and water is hydrolysis, as discussed in section 7.1. This process breaks the ethoxy linkage, forming dimethylphenylsilanol. This silanol (B1196071) is more water-soluble and can undergo further condensation reactions to form siloxane oligomers and polymers, eventually leading to the formation of inorganic silica (SiO2), carbon dioxide, and water as the ultimate degradation products. Physical processes like sorption to soil particles can also influence its mobility and availability for degradation. researchgate.netscbt.com
Biotic Degradation: Biodegradation is the breakdown of organic matter by microorganisms like bacteria and fungi. dtic.mil While the silicon-carbon bond is not found in nature, certain microorganisms have demonstrated the ability to metabolize organosilicon compounds. mdpi.comicechim.ro The process typically begins with the adherence of microorganisms to the compound's surface, followed by enzymatic degradation. lkouniv.ac.inkmoorlab.com Extracellular enzymes can cleave bonds, breaking the larger molecule into smaller fragments that can be assimilated by the microbial cells. mdpi.comicechim.ro For this compound, biodegradation would likely follow initial hydrolysis, with microbes metabolizing the resulting dimethylphenylsilanol and ethanol. The degradation is expected to proceed until the organic components are mineralized to carbon dioxide and water. lkouniv.ac.in
Table 2: Summary of Degradation Processes in Environmental Matrices
| Degradation Type | Matrix | Primary Mechanism(s) | Key Products |
| Abiotic | Soil, Water | Hydrolysis, Photolysis | Dimethylphenylsilanol, Ethanol, Radicals |
| Biotic | Soil, Water, Sediment | Microbial enzymatic action | CO2, H2O, Biomass |
Influence of Environmental Factors on Degradation Rates
The rate at which this compound degrades in the environment is not constant but is influenced by a variety of environmental factors.
Table 3: Influence of Environmental Factors on Degradation
| Factor | Influence on Degradation Rate | Mechanism Affected |
| pH | Significant. Rate increases in acidic (pH < 4) and alkaline (pH > 8) conditions. researchgate.net | Hydrolysis |
| Temperature | Positive correlation. Higher temperatures generally increase the rate of degradation. dtic.milchemistry.or.jp | Hydrolysis, Biotic Degradation, Thermal Degradation |
| Moisture | Essential for hydrolysis and microbial activity. Higher moisture content generally accelerates degradation in soil. chemistry.or.jp | Hydrolysis, Biotic Degradation |
| Light (UV Radiation) | Increases degradation rate, especially in surface waters and the atmosphere. | Photolysis |
| Microbial Population | Crucial for biodegradation. The type, density, and adaptation of microbial communities affect the rate. scbt.comchemistry.or.jp | Biotic Degradation |
| Soil Type | Affects degradation through factors like organic matter content, clay content, and pH, which influence sorption and microbial activity. chemistry.or.jp | Hydrolysis, Biotic & Abiotic Degradation |
For instance, the degradation of pesticides in soil has been shown to follow first-order kinetics, with half-lives varying significantly with soil type, moisture, and temperature. chemistry.or.jp Sterilization of soil dramatically decreases degradation rates, highlighting the critical role of microbial processes. chemistry.or.jp Similarly, the hydrolytic stability of compounds can be strongly dependent on pH and temperature, with acidic or alkaline conditions often accelerating the breakdown. researchgate.netpsu.edudtic.milmdpi.com
Chemical Modifications and Derivatives of Ethoxydimethylphenylsilane
Synthesis of Functionalized Silane (B1218182) Derivatives (e.g., Halogenated, Alkylated)
The functionalization of ethoxydimethylphenylsilane often begins with the conversion of the ethoxy group to a more reactive leaving group, such as a halide. This transformation opens the door to subsequent nucleophilic substitution reactions, including alkylation.
A general and efficient iron-catalyzed method can be employed for the chlorination of alkoxysilanes. This process typically uses an iron(III)-based catalyst, like FeCl₃ or Fe(acac)₃, in the presence of a chlorine donor such as acetyl chloride. researchgate.net This reaction converts the relatively stable ethoxy group into a chloro group, yielding chlorodimethylphenylsilane (B1200534). This halosiloane is a key intermediate for further derivatization.
Once the corresponding chlorosilane is formed, alkylation can be achieved through reactions with organometallic reagents. The use of Grignard reagents (R-MgX) or organolithium compounds (R-Li) is a standard laboratory method for forming silicon-carbon bonds. researchgate.net For instance, the reaction of chlorodimethylphenylsilane with an alkylmagnesium halide allows for the introduction of a new alkyl group, displacing the chloride and forming a new Si-C bond. Palladium-catalyzed silyl-Negishi coupling between secondary zinc organometallics and silicon electrophiles like chlorosilanes also provides a direct route to alkyl silanes. researchgate.net
Table 1: Representative Reactions for Functionalization of this compound
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Chlorination | FeCl₃ (cat.), Acetyl Chloride | Chlorodimethylphenylsilane | researchgate.net |
Reactivity of this compound in Derivatization Processes
The reactivity of this compound is characterized by the interplay between the Si-O, Si-C (methyl), and Si-C (phenyl) bonds. Various derivatization processes exploit the specific reactivity of these bonds under different catalytic conditions.
Trans-etherification, or the exchange of the ethoxy group with another alkoxy group, is a fundamental reaction of this compound. This can be achieved under both traditional chemical catalysis and biocatalysis.
Acid-catalyzed alcoholysis represents a common chemical method. For instance, the reaction of a related compound, trifluoro(phenyl)silane, with alcohols leads to the substitution of the fluoro groups with alkoxy groups. lookchem.com Similarly, this compound can undergo exchange reactions with other alcohols, typically driven by the use of the desired alcohol as a solvent to shift the equilibrium. mdpi.com Iron(III) complexes have also been shown to be effective catalysts for the transetherification of ethers with alcohols under mild conditions. nih.gov
More recently, enzymatic methods have been developed, offering milder and more selective reaction conditions. A silicatein fusion protein, TF-Silα, has been shown to effectively catalyze the trans-etherification of this compound. In a notable example, the ethoxy moiety was exchanged with a 1-octoxy group by reacting this compound with 1-octanol (B28484) in the presence of the enzyme. chemrxiv.org This biocatalytic route highlights a green chemistry approach to silane derivatization. mdpi.com
Table 2: Examples of Trans-etherification of this compound
| Alcohol | Catalyst | Resulting Derivative | Reference |
|---|---|---|---|
| 1-Octanol | TF-Silα (enzyme) | Octoxydimethylphenylsilane | mdpi.comchemrxiv.org |
The silicon-carbon bonds in this compound, while generally stable, can be selectively cleaved or formed under specific conditions to create new derivatives.
Silicon-Carbon Bond Cleavage and Formation: The cleavage of the silicon-phenyl bond can occur during reactions with alcohols under forcing conditions, yielding benzene (B151609) and the corresponding alkoxysilane. lookchem.com A more synthetically useful transformation is the oxidation of the Si-C bond to a Si-O-C bond, effectively converting the phenylsilyl group into a phenol. This oxidation can be achieved using reagents like tert-butyl hydroperoxide with a strong base (e.g., KH or CsOH·H₂O) in a polar aprotic solvent. acs.org This method is particularly valuable as it allows the robust phenyldimethylsilyl group to be used as a masked hydroxyl group during a synthetic sequence. acs.orgresearchgate.net
The formation of Si-C bonds is often accomplished using Grignard reagents. For example, the synthesis of ((phenyldimethylsilyl)methyl)trimethyltin is achieved by reacting (phenyldimethylsilyl)methyl magnesium chloride with trimethyltin (B158744) chloride, demonstrating the formation of a new Si-CH₂-Sn linkage. mdpi.comresearchgate.net
Reactions Involving Silicon-Silicon Bonds: Reactions involving the formation or cleavage of silicon-silicon bonds are fundamental in organosilicon chemistry, often used to create disilanes and polysilanes. nih.govwikipedia.org However, for this compound specifically, derivatization via reactions at the Si-Si bond is less commonly reported in the literature compared to reactions at the Si-O or Si-C bonds. The synthesis of compounds containing Si-Si bonds typically involves the reductive coupling of silyl (B83357) halides rather than starting from an alkoxysilane. wikipedia.org
This compound is frequently used in materials science, primarily as a surface modifying agent for inorganic nanoparticles, which are then incorporated into larger polymer structures. acs.orgresearchgate.netresearchgate.net Its role is typically to impart hydrophobicity to the surface of materials like silica (B1680970) (SiO₂). acs.org
In the sol-gel process, this compound is introduced to functionalize silica nanoparticles. researchgate.netresearchgate.net The ethoxy group reacts with the surface silanol (B1196071) (Si-OH) groups of the silica particles, forming a stable Si-O-Si bond and covalently attaching the hydrophobic dimethylphenylsilyl group to the surface. These functionalized nanoparticles can then be dispersed within a polymer matrix to create polymer-silica hybrid materials or nanocomposites with enhanced properties. researchgate.net
While this compound is not typically used as a primary monomer for high molecular weight polymer chains in the way that di- or tri-functional silanes are, it can undergo limited self-condensation. britannica.comecomundo.eu For instance, the hydrolysis of the ethoxy group to a silanol, followed by condensation with another molecule, can lead to the formation of a disiloxane, which is the simplest form of an oligomer. thieme-connect.com This self-polycondensation can lead to the formation of core-shell structures when modifying nanoparticles. researchgate.net
Conclusion and Future Outlook
Summary of Current Research Contributions to Ethoxydimethylphenylsilane Chemistry
Current research on this compound and related organoalkoxysilanes focuses on leveraging their reactivity for the synthesis of advanced materials and for surface modification. Organoalkoxysilanes are recognized as crucial building blocks for creating materials with enhanced functionalities, finding use in fields ranging from electronics to pharmaceuticals. mdpi.com The primary contribution of compounds like this compound lies in their ability to act as precursors to polysiloxanes and silsesquioxanes through homo-condensation reactions. mdpi.com These reactions form the basis for producing silicone sealants, adhesives, and hybrid nanomaterials. mdpi.com
A significant area of research is the surface modification of materials. This compound can be used to alter the surface properties of substrates such as glass, metals, and polymers. The alkoxysilane group engages with hydroxylated surfaces to form self-assembled monolayers (SAMs), which can be tailored to create hydrophobic, wear-resistant, or biocompatible coatings. mdpi.comhskbrchemical.com Recent studies in the broader field of organosilanes highlight their importance in developing protective coatings and in the fabrication of nanomaterials for applications in drug delivery, sensors, and catalysis. hskbrchemical.com While specific high-profile studies focusing solely on this compound are not abundant, its chemistry is integral to the advancements within the larger class of functional alkoxysilanes.
Emerging Trends and Challenges in Organosilicon Materials Science
The field of organosilicon materials science is dynamic, with several key trends shaping its future direction. A major thrust is the development of high-performance, multi-functional, and composite materials. There is a growing demand for materials that offer superior thermal stability, durability, and specific functionalities, which organosilicon compounds are well-suited to provide. hskbrchemical.com
Emerging Trends:
Sustainability and Green Chemistry: A significant trend is the move towards more environmentally friendly materials and processes. This includes the development of bio-based polymers and materials with improved recyclability and reduced toxicity. scholarsresearchlibrary.com For organosilanes, this translates to research into greener synthesis routes that are more efficient and generate less waste.
Nanotechnology: Organosilanes are pivotal in nanotechnology for creating nanostructured materials and coatings. scholarsresearchlibrary.com They are used to functionalize nanoparticles, enhancing their dispersion and compatibility in polymer matrices, and to create smart coatings with tailored properties for applications in electronics, energy storage, and biomedicine. hskbrchemical.com
Advanced Manufacturing: Additive manufacturing, or 3D printing, is another disruptive technology where organosilicon compounds are finding new roles. The ability to design materials with complex geometries and tailored properties at a microscopic level opens new avenues for silicon-based polymers. scholarsresearchlibrary.com
Computational Materials Science: The use of high-performance computing and machine learning to model and predict material properties is accelerating the design of new organosilicon materials. scholarsresearchlibrary.com These computational tools can guide experimental work and optimize processing conditions.
Challenges:
A primary challenge in the field is the synthesis of organoalkoxysilanes. The traditional "direct synthesis" methods, while foundational, face issues regarding efficiency, selectivity, and the need for high temperatures and specific catalysts. researchgate.net Overcoming these hurdles to develop more economical and sustainable production methods is a key area of ongoing research. researchgate.net Furthermore, ensuring the long-term stability and performance of these materials in demanding applications remains a persistent challenge that drives continuous innovation.
Prospective Research Avenues for this compound Applications and Fundamental Understanding
Building on current research and emerging trends, several prospective research avenues can be identified for this compound and related compounds.
Future Applications:
Advanced Hybrid Materials: Future work will likely focus on incorporating this compound into novel hybrid and composite materials. By combining it with organic polymers or inorganic nanoparticles, researchers can develop materials with synergistic properties, such as enhanced mechanical strength, thermal stability, or specific optical and electronic characteristics. mdpi.commdpi.com
Biomedical Devices and Drug Delivery: The ability of alkoxysilanes to form biocompatible coatings makes them attractive for biomedical applications. mdpi.com Prospective research could explore the use of this compound to modify the surfaces of medical implants to improve biocompatibility or to create nanocarriers for targeted drug delivery systems. hskbrchemical.com
Smart and Responsive Materials: A promising direction is the development of "smart" materials that respond to external stimuli like light, temperature, or pH. This compound can serve as a building block for creating responsive polymer networks or surface coatings, for example, in sensors or self-healing materials. mdpi.com
Fundamental Understanding:
A deeper fundamental understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing its use. youtube.com
Reaction Kinetics and Mechanisms: Detailed studies on the hydrolysis and condensation reactions of this compound under various conditions would enable better control over the structure and properties of the resulting polysiloxane materials.
Interfacial Chemistry: Further investigation into the interaction of this compound with different surfaces at the molecular level will advance its application in coatings and adhesion promotion. Understanding the formation and stability of self-assembled monolayers is key to designing more durable and functional surfaces.
Computational Modeling: Employing advanced computational models to simulate the behavior of this compound can accelerate the discovery of new applications and provide insights into its reactivity that are difficult to obtain experimentally. scholarsresearchlibrary.com
Q & A
Q. What are the established synthesis routes for ethoxydimethylphenylsilane, and how can its purity be validated?
this compound is typically synthesized via the alcoholysis of chlorosilanes, such as dimethylphenylchlorosilane, with ethanol under anhydrous conditions. Key steps include:
- Reaction setup : Use a nitrogen atmosphere to prevent hydrolysis.
- Purification : Distillation under reduced pressure (e.g., boiling point data from ).
- Characterization : Confirm structure using NMR (e.g., methyl protons at δ 0.5–1.0 ppm, ethoxy groups at δ 3.5–4.0 ppm) and FT-IR (Si-O-C stretches at ~1000–1100 cm⁻¹). Reproducibility requires strict control of moisture and stoichiometric ratios, as outlined in experimental design guidelines .
Q. How does this compound behave under varying thermal and hydrolytic conditions?
Thermal stability can be assessed via thermogravimetric analysis (TGA), while hydrolytic stability is tested by exposing the compound to controlled humidity. Key findings:
Q. What are the reactivity trends of this compound with nucleophiles or electrophiles?
The Si-O bond is prone to nucleophilic attack. For example:
- Nucleophilic substitution : Reacts with Grignard reagents to form Si-C bonds.
- Electrophilic interactions : Limited due to electron-donating ethoxy groups. Monitor reactions via NMR to track silicon center changes .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in cross-coupling reactions?
- Isotopic labeling : Use -labeled ethanol to trace oxygen transfer pathways.
- Kinetic studies : Measure rate constants under varying temperatures to identify activation parameters.
- Spectroscopic monitoring : In situ IR or NMR can capture intermediates (e.g., silanolate formation) . Address contradictions in literature by comparing methodologies (e.g., solvent polarity effects) .
Q. What computational models are suitable for predicting the electronic properties of this compound?
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO/LUMO).
- MD simulations : Study solvation effects on reactivity. Validate models against experimental data (e.g., dipole moments from ) and address discrepancies via error analysis .
Q. How should researchers resolve contradictions in reported catalytic efficiencies of this compound?
- Meta-analysis : Compare experimental variables (e.g., catalyst loading, solvent) across studies.
- Statistical tools : Apply ANOVA to identify significant outliers.
- Controlled replication : Isolate variables (e.g., moisture levels) to test hypotheses .
Q. What strategies optimize reaction conditions for this compound in silicon-based polymer synthesis?
- DoE (Design of Experiment) : Vary temperature, catalyst, and monomer ratios to maximize yield.
- In-line analytics : Use GC-MS or Raman spectroscopy for real-time monitoring.
- Scale-up protocols : Maintain mixing efficiency and heat transfer to prevent side reactions .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
